molecular formula C14H14F2N4O B2600420 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1798661-92-3

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone

Cat. No.: B2600420
CAS No.: 1798661-92-3
M. Wt: 292.29
InChI Key: LXSFEIXDZCXKHZ-UHFFFAOYSA-N
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Description

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone is a chemical compound that belongs to the class of 1,2,3-triazoles . It’s worth noting that 1,2,3-triazoles are known for their wide range of biological activities, including antibacterial, antimalarial, and antiviral activities .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives, such as the compound , can be achieved through the copper-catalyzed click reaction of azides with alkynes . This method is widely used due to its efficiency and versatility .


Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives is characterized by the presence of a 1,2,3-triazole ring system . This ring system is planar and can participate in various interactions, contributing to the biological activity of these compounds .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazole derivatives are diverse. For instance, some derivatives have been found to exhibit cytotoxic activity against various cancer cell lines .

Scientific Research Applications

Synthesis Methodologies

Research on the synthesis of related compounds, such as (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, has demonstrated the use of piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This process involves amidation, Friedel-Crafts acylation, and hydration, providing a reasonable overall yield of 62.4% (Zheng Rui, 2010). Such methodologies underscore the potential for synthesizing complex compounds with (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone.

Antimicrobial Activities

A series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and evaluated for in vitro antibacterial and antifungal activities. Compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting the compound's utility in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).

Structural Studies

The synthesis and characterization of related compounds provide insights into their structural and physical properties. For example, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was synthesized and evaluated for antiproliferative activity. The compound's structure was characterized using various spectroscopic techniques, and X-ray diffraction studies confirmed the molecular structure, offering a basis for understanding the structural characteristics of this compound (S. Benaka Prasad et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit tubulin polymerization . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions including maintenance of cell shape, intracellular transport, and cell division .

Mode of Action

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone interacts with its target by binding to the colchicine binding site of the tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The compound this compound affects the tubulin polymerization pathway. By binding to the colchicine site on tubulin, it prevents the polymerization of tubulin into microtubules . This disruption affects various downstream processes that rely on microtubules, including intracellular transport and cell division. In particular, it can lead to cell cycle arrest, preventing cells from dividing and leading to apoptosis .

Pharmacokinetics

Similar compounds have been found to possess drug-like properties , suggesting that they may be well absorbed and distributed in the body, metabolized efficiently, and excreted in a timely manner. These properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects.

Result of Action

The result of the action of the compound this compound is the induction of apoptosis in cells, particularly in rapidly dividing cells such as cancer cells . By inhibiting tubulin polymerization and disrupting microtubule formation, it causes cell cycle arrest. This prevents cells from dividing and leads to programmed cell death or apoptosis .

Safety and Hazards

While specific safety and hazard information for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone is not available, it’s important to note that some 1,2,3-triazole derivatives have been found to exhibit cytotoxic effects . Therefore, appropriate safety measures should be taken when handling these compounds.

Future Directions

The future research directions for 1,2,3-triazole derivatives are promising. Given their wide range of biological activities, these compounds are of significant interest in the field of drug discovery . Further studies could focus on optimizing their synthesis, exploring their mechanism of action, and evaluating their potential as therapeutic agents.

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O/c15-12-2-1-10(9-13(12)16)14(21)19-6-3-11(4-7-19)20-8-5-17-18-20/h1-2,5,8-9,11H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSFEIXDZCXKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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